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Compound of Interest

Compound Name: N-(4-Fluorophenyl)anthranilic acid

Cat. No.: B186396 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for N-(4-
Fluorophenyl)anthranilic acid, a key intermediate in pharmaceutical and materials science.

This document is intended for researchers, scientists, and drug development professionals,

offering a consolidated resource for the analytical characterization of this compound. While

specific experimental data is not readily available in public literature, this guide presents

predicted and typical data based on the analysis of structurally similar compounds and

fundamental spectroscopic principles.

Chemical Structure
N-(4-Fluorophenyl)anthranilic acid

IUPAC Name: 2-((4-fluorophenyl)amino)benzoic acid

CAS Number: 54380-60-4

Molecular Formula: C₁₃H₁₀FNO₂

Molecular Weight: 231.22 g/mol

Spectroscopic Data Summary
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The following tables summarize the predicted and typical spectroscopic data for N-(4-
Fluorophenyl)anthranilic acid. This data is derived from the analysis of analogous

compounds, including N-phenylanthranilic acid and various fluoroaromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.0 - 11.0 br s 1H COOH

~9.5 s 1H NH

~7.9 - 8.1 d 1H Ar-H

~7.1 - 7.4 m 4H Ar-H

~6.9 - 7.1 t 1H Ar-H

~6.7 - 6.9 d 2H Ar-H

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Assignment

~170 C=O (Carboxylic Acid)

~155 - 160 (d) C-F

~145 Quaternary Ar-C

~138 Quaternary Ar-C

~134 Ar-CH

~125 (d) Ar-CH

~122 Ar-CH

~118 Quaternary Ar-C

~116 (d) Ar-CH

~115 Ar-CH

Solvent: DMSO-d₆. 'd' denotes a doublet due to C-F coupling.

Table 3: Typical IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium, Sharp N-H Stretch

~2500-3300 Broad O-H Stretch (Carboxylic Acid)

~1680 Strong C=O Stretch (Carboxylic Acid)

~1600, ~1580, ~1500 Medium-Strong C=C Stretch (Aromatic)

~1250 Strong C-N Stretch

~1220 Strong C-F Stretch

~750 Strong
C-H Bend (ortho-disubstituted

ring)

Sample Preparation: KBr pellet
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Table 4: Predicted Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

231 High [M]⁺ (Molecular Ion)

214 Moderate [M - OH]⁺

186 Moderate [M - COOH]⁺

136 Moderate [C₇H₄NO₂]⁺

95 High [C₆H₄F]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols
The following are detailed methodologies for the key experiments cited, representing standard

protocols for the analysis of aromatic carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the

molecule.

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of N-(4-Fluorophenyl)anthranilic
acid in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a spectral width of 0-12 ppm.

Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
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Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Use a spectral width of 0-200 ppm.

A higher number of scans (e.g., 1024 or more) will be required due to the low natural

abundance of ¹³C.

Reference the chemical shifts to the solvent peak of DMSO-d₆ at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of N-(4-Fluorophenyl)anthranilic acid with approximately

100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until

a fine, homogeneous powder is obtained.

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or after separation by gas

chromatography.

Ionization: Utilize Electron Ionization (EI) at 70 eV.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

quadrupole or time-of-flight (TOF) mass analyzer.

Detection: Detect the ions and generate a mass spectrum representing the relative

abundance of each ion.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like N-(4-Fluorophenyl)anthranilic acid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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